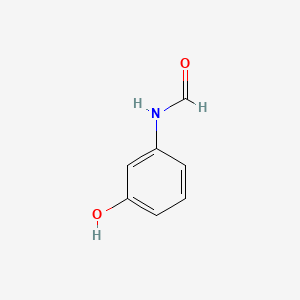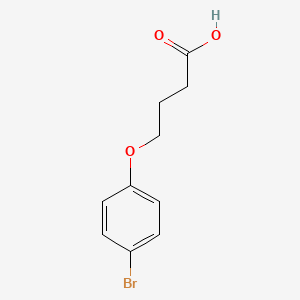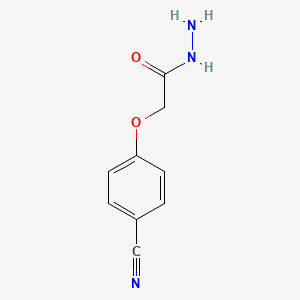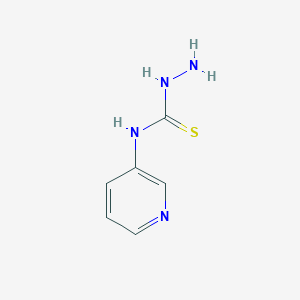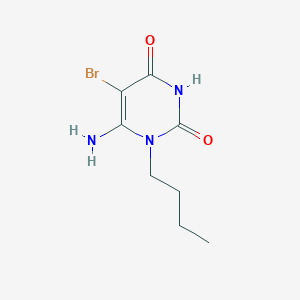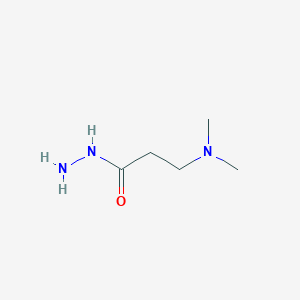
3-(二甲氨基)丙烷酰肼
描述
3-(Dimethylamino)propanohydrazide, also known as DMAPH, is a chemical compound that has gained significant attention from the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 131.18 .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The IUPAC name for 3-(Dimethylamino)propanohydrazide is 3-(dimethylamino)propanohydrazide. Its InChI code is 1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
3-(Dimethylamino)propanohydrazide is a colorless to light yellow liquid . It has a molecular weight of 131.18 and is stored at a temperature of +4°C .科学研究应用
- Application : “3-(Dimethylamino)propanohydrazide” is a chemical compound used in various chemical reactions .
- Method of Application : The specific methods of application can vary greatly depending on the type of reaction. Typically, it would be mixed with other reactants in a controlled environment to initiate the chemical reaction .
- Results : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, detailed results or quantitative data are not provided .
- Application : A study mentioned the use of “3-Dimethylamino-1-Arylpropenones” based disperse dyes, which might be related to “3-(Dimethylamino)propanohydrazide”, for dyeing polyester fabrics .
- Method of Application : The dyes are likely synthesized using “3-Dimethylamino-1-Arylpropenones” and then applied to the fabrics. The fabrics are then heated to high temperatures to facilitate the dyeing process .
- Results : The study reported successful dyeing of the fabrics, but did not provide specific quantitative data .
Chemical Synthesis
Dyeing Polyester Fabrics
安全和危害
The safety data sheet for a similar compound, Dimethylaminopropylamine, indicates that it is a combustible liquid and can cause skin irritation and serious eye irritation. It is harmful if swallowed or in contact with skin . For 3-(Dimethylamino)propanohydrazide, it is recommended to handle with care, avoid ingestion and inhalation, and use personal protective equipment as required .
属性
IUPAC Name |
3-(dimethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUSPJZZPLJCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368680 | |
| Record name | 3-(dimethylamino)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propanohydrazide | |
CAS RN |
22636-79-9 | |
| Record name | 3-(dimethylamino)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol](/img/structure/B1271066.png)
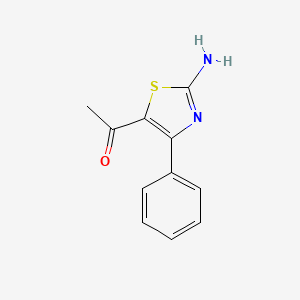
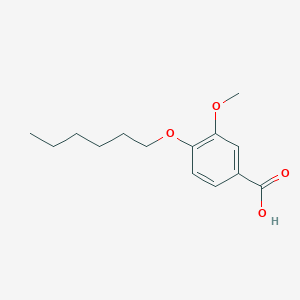
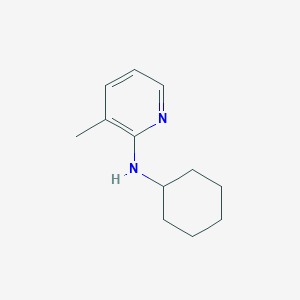
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
